7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]
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Overview
Description
7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] is a complex organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol This compound is characterized by its unique spirocyclic structure, which includes a bicyclo[331]nonane core fused with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Methoxy-9-methylbicyclo[3.3.1]nonane: Another bicyclo[3.3.1]nonane derivative with different functional groups.
Bicyclo[3.3.1]nonane-3,7-dione: A compound with a similar core structure but different functional groups.
Uniqueness
7-Hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolane] is unique due to its spirocyclic structure and the presence of both a hydroxyl group and a dioxolane ring.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9-3-7-5-12-6-8(4-9)10(7)13-1-2-14-10/h7-9,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYVHBLMSSTVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3CC(CC2COC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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